[4-(1-ADAMANTYL)-3,5-DIMETHYL-1H-PYRAZOL-1-YL][5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE
Overview
Description
[4-(1-ADAMANTYL)-3,5-DIMETHYL-1H-PYRAZOL-1-YL][5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE is a complex organic compound characterized by its unique structure, which includes an adamantyl group, a pyrazole ring, and a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
The synthesis of [4-(1-ADAMANTYL)-3,5-DIMETHYL-1H-PYRAZOL-1-YL][5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and organoboron reagents . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the adamantyl and pyrazole groups allows for selective oxidation reactions.
Reduction: Reduction reactions can be performed on the pyrazole ring under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and pyrimidine rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[4-(1-ADAMANTYL)-3,5-DIMETHYL-1H-PYRAZOL-1-YL][5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric hindrance, which can influence binding affinity and selectivity. The pyrazole and pyrimidine rings can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 3-{[4-(1-adamantyl)-3,5-dimethyl-1H-pyrazol-1-yl]carbonyl}-5-cyclopropyl-7-(methyl)pyrazolo[1,5-a]pyrimidine
- 3-{[4-(1-adamantyl)-3,5-dimethyl-1H-pyrazol-1-yl]carbonyl}-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
The uniqueness of [4-(1-ADAMANTYL)-3,5-DIMETHYL-1H-PYRAZOL-1-YL][5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
[4-(1-adamantyl)-3,5-dimethylpyrazol-1-yl]-[5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29F2N5O/c1-13-22(26-9-15-5-16(10-26)7-17(6-15)11-26)14(2)32(31-13)25(34)19-12-29-33-21(23(27)28)8-20(18-3-4-18)30-24(19)33/h8,12,15-18,23H,3-7,9-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDZUBVXQVDATD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4CC4)C)C56CC7CC(C5)CC(C7)C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29F2N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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